3-Amino-6-chloropyridazine-4-carbonitrile
Description
Overview of Pyridazine (B1198779) Chemistry and Derivatives
Pyridazine (C4H4N2) is a six-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. This arrangement of heteroatoms imparts unique physicochemical properties to the pyridazine ring, distinguishing it from other diazines like pyrimidine (B1678525) and pyrazine (B50134). The presence of the nitrogen atoms, particularly their lone pairs of electrons, makes pyridazine and its derivatives valuable scaffolds in medicinal chemistry and material science. researchgate.netnih.gov
The chemistry of pyridazines is rich and varied, with numerous synthetic routes developed for their preparation. Common methods include the condensation of 1,4-dicarbonyl compounds such as diketones or ketoacids with hydrazine (B178648). wikipedia.org Another significant pathway involves inverse-electron-demand Diels-Alder reactions. organic-chemistry.org The pyridazine ring can undergo a range of chemical transformations, including N-alkylation, N-oxidation, and various substitution reactions, allowing for the introduction of diverse functional groups. researchgate.net This versatility has led to the synthesis of a vast library of pyridazine derivatives with a wide spectrum of biological activities. researchgate.netrjptonline.org
The planar structure of the pyridazine ring facilitates π-π stacking interactions, which can influence the crystal packing and physical properties of its derivatives. researchgate.net Furthermore, the dipole moment of pyridazine is the largest among the diazine isomers, a feature that can be modulated by the addition of substituents. nih.gov
Significance of Halogenated and Aminated Pyridazines in Contemporary Organic Synthesis
Halogenated and aminated pyridazines are pivotal building blocks in modern organic synthesis, largely due to the reactivity and versatility of the halogen and amino functional groups. Halogen atoms, particularly chlorine, are excellent leaving groups, making them susceptible to nucleophilic substitution reactions. This property is extensively utilized to introduce a wide array of other functional groups onto the pyridazine core, thereby enabling the construction of complex molecular architectures. For instance, 3,6-dichloropyridazine (B152260) serves as a common starting material for the synthesis of various disubstituted pyridazine analogs. proquest.com
Aminated pyridazines, on the other hand, introduce a nucleophilic center and a site for hydrogen bonding. nih.gov The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. uminho.pt The presence of both a halogen and an amino group on the same pyridazine ring, as seen in the subject compound, creates a multifunctional scaffold with distinct reactive sites. This allows for selective and sequential chemical modifications, a highly desirable feature in the synthesis of targeted molecules for various applications, including pharmaceuticals and agrochemicals. nih.govresearchgate.net
Fundamental Structural Features and Positional Isomerism of 3-Amino-6-chloropyridazine-4-carbonitrile
This compound is a polysubstituted pyridazine derivative with the chemical formula C5H3ClN4. Its structure is characterized by a central pyridazine ring functionalized with three distinct substituents: an amino group (-NH2) at position 3, a chloro group (-Cl) at position 6, and a cyano group (-CN) at position 4.
The arrangement of these functional groups gives rise to specific chemical properties. The amino group acts as an electron-donating group, while the chloro and cyano groups are electron-withdrawing. This electronic push-pull system influences the reactivity of both the substituents and the pyridazine ring itself.
Positional isomerism is a key consideration for this compound. The relative positions of the amino, chloro, and cyano groups on the pyridazine ring can be varied to generate a number of structural isomers. For example, the substituents could be rearranged to form isomers such as 3-amino-5-chloro-pyridazine-4-carbonitrile or 6-amino-3-chloro-pyridazine-4-carbonitrile. Each of these isomers would be expected to have unique physical and chemical properties due to the different electronic and steric environments of the functional groups. The specific substitution pattern in this compound dictates its role as a precursor in various synthetic pathways.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C5H3ClN4 |
| Molecular Weight | 168.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5439-95-2 |
| Canonical SMILES | C1=C(C(=C(N=N1)Cl)N)C#N |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-chloropyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3(2-7)5(8)10-9-4/h1H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESTYUSQYTXETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways
Intrinsic Reactivity of the Pyridazine (B1198779) Ring System
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement makes the ring system electron-deficient, or π-deficient, which significantly influences its chemical behavior. Unlike electron-rich aromatic systems such as benzene, the pyridazine ring is generally resistant to electrophilic aromatic substitution. Conversely, its electron-deficient nature renders it highly susceptible to nucleophilic attack. taylorfrancis.com
Reactions Associated with the Exocyclic Amino Group
The exocyclic amino group at the C3 position is a primary aromatic amine and exhibits reactivity characteristic of this functional group, serving as a key site for derivatization.
Acylation Reactions
The exocyclic amino group readily undergoes acylation with various acylating agents, such as acid anhydrides and acyl chlorides, to form the corresponding amides. researchgate.net This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com Often, a base like pyridine (B92270) is used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. youtube.com
Interactive Table: Examples of Acylation Reactions on Amino-azines
| Amine Substrate | Acylating Agent | Product Type |
|---|---|---|
| 2-Aminopyridine | Endic Anhydride | Amido Acid |
| 3-Aminopyridine | Acetic Anhydride | N-Acetyl Amide |
Diazotization Reactions and Subsequent Transformations
As a primary aromatic amine, the amino group can be converted into a diazonium salt through a process known as diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). organic-chemistry.org
The resulting pyridazine-3-diazonium salt is a valuable synthetic intermediate. Diazonium groups are excellent leaving groups (as N₂ gas), and they can be replaced by a wide variety of nucleophiles in subsequent transformations. rsc.org These transformations, which include Sandmeyer-type reactions, allow for the introduction of functionalities such as hydroxyl (-OH), halides (-F, -Cl, -Br, -I), and cyano (-CN) groups at the C3 position, providing a powerful tool for further diversification of the pyridazine scaffold. organic-chemistry.org
Oxidative and Reductive Processes Affecting the Amino Moiety
The amino group can be subject to oxidative processes, although these reactions can be complex. Photoredox catalysis, for example, can facilitate the functionalization of amines. nih.gov Such processes may proceed through the formation of reactive intermediates like α-amino radicals or iminium ions, which can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The specific outcome is highly dependent on the reaction conditions and the oxidant used. The amino group itself is generally stable to common reductive conditions, which would typically target other functionalities within a molecule.
Reactivity Profile of the Chloro Substituent
The chloro substituent at the C6 position is a key handle for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions.
Regioselective Nucleophilic Substitution Patterns
The electron-deficient nature of the pyridazine ring activates the C6 position for nucleophilic attack, making the chloro group a good leaving group in SNAr reactions. rsc.org This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups at this position. rsc.org
The regioselectivity of nucleophilic substitution on substituted chloropyridazines is a critical consideration. In molecules with multiple halogen substituents, the site of attack is determined by the electronic and steric environment. For instance, in 3,6-dichloro-4-dialkylaminopyridazines, alkoxides selectively substitute the chlorine at the C3 position, while secondary amines attack the C6 position. rsc.org The presence of the amino and cyano groups on the 3-Amino-6-chloropyridazine-4-carbonitrile ring directs the regioselectivity of these substitutions, with the C6 position being the primary site of reaction. This reactivity has been exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds by reacting the chloro position with boronic acids. researchgate.net Theoretical studies on similar heterocyclic systems suggest that the site of nucleophilic attack can be predicted by examining the LUMO coefficients, with the carbon atom having the higher coefficient being more susceptible to attack. mdpi.com
Interactive Table: Nucleophilic Substitution on Chloropyridazine Derivatives
| Substrate | Nucleophile | Position of Substitution | Product Type |
|---|---|---|---|
| 3,6-Dichloro-4-dialkylaminopyridazine | Alkoxides (e.g., MeO⁻) | C3 | 3-Alkoxy-6-chloro derivative |
| 3,6-Dichloro-4-dialkylaminopyridazine | Secondary Amines (e.g., R₂NH) | C6 | 6-Amino-3-chloro derivative |
| 3-Amino-6-chloropyridazine (B20888) | Arylboronic Acid (Suzuki Coupling) | C6 | 3-Amino-6-arylpyridazine |
Role as a Leaving Group in Cross-Coupling Reactions
The chlorine atom at the C6 position of the pyridazine ring is a key functional group for derivatization, serving as an effective leaving group in various palladium-catalyzed cross-coupling reactions. While specific studies on this compound are not prevalent, extensive research on the closely related compound, 3-amino-6-chloropyridazine, demonstrates the viability of this approach. researchgate.net Reactions such as the Suzuki-Miyaura and Stille couplings are commonly employed to form new carbon-carbon bonds at this position. researchgate.net
In Suzuki-Miyaura reactions, 3-amino-6-chloropyridazine is coupled with a variety of arylboronic acids to produce 3-amino-6-arylpyridazines in good yields. researchgate.net These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands. organic-chemistry.org The choice of base, solvent, and reaction temperature is crucial for achieving high yields. Similarly, Stille couplings utilize organostannane reagents to introduce aryl, heteroaryl, or vinyl groups. researchgate.netorganic-chemistry.org The reactivity of the chloro-substituent in these reactions underscores its utility as a synthetic handle for elaborating the pyridazine scaffold.
The presence of the electron-withdrawing carbonitrile group at the C4 position in the target molecule is expected to influence the reactivity of the C6-chloro group. This group may enhance the electrophilicity of the carbon atom bearing the chlorine, potentially facilitating the initial oxidative addition step in the catalytic cycle of cross-coupling reactions.
Table 1: Representative Conditions for Cross-Coupling Reactions of Analogous 6-Chloropyridazines
| Reaction | Catalyst System | Base | Solvent | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME | Arylboronic Acid | 6-Arylpyridazine | researchgate.net |
| Stille | Pd(PPh₃)₄ | - | Dioxane | Organostannane | 6-Aryl/Vinylpyridazine | researchgate.net |
| Nickel-Catalyzed | Electrochemical | - | DMF | Aryl Halide | 6-Arylpyridazine | researchgate.net |
Transformations of the Carbonitrile Functional Group
The carbonitrile (cyano) group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a variety of other functionalities. researchgate.net For this compound, this group offers a prime site for chemical modification.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of nitriles is a fundamental transformation that typically yields amides or carboxylic acids, depending on the reaction conditions. researchgate.net This reaction can be catalyzed by either acid or base.
While direct literature on the hydrolysis of this compound is scarce, a relevant analogue is found in the hydrolysis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile. google.com In a patented process, this related compound is effectively converted to the corresponding 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. google.com The reaction proceeds in high yield under either strong acidic conditions (sulfuric acid in water at 95-100 °C) or strong basic conditions (aqueous sodium hydroxide (B78521) at 95-100 °C), followed by acidic workup. google.com
This suggests that this compound could be similarly hydrolyzed to produce 3-amino-6-chloropyridazine-4-carboxylic acid. The reaction would first proceed through an amide intermediate, 3-amino-6-chloropyridazine-4-carboxamide, which would then undergo further hydrolysis to the carboxylic acid.
Table 2: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate | Final Product | Reference |
| Acidic | H₂SO₄ / H₂O, Heat | Carboxamide | Carboxylic Acid | google.com |
| Basic | NaOH / H₂O, Heat | Carboxamide | Carboxylate Salt | google.com |
Other Nitrile Derivatizations (e.g., Reduction to Amines, Cyclization)
Beyond hydrolysis, the carbonitrile group can undergo several other important transformations.
Reduction to Amines: A significant derivatization is the reduction of the nitrile to a primary amine (aminomethyl group). This transformation is typically achieved using powerful reducing agents. A variety of reagents are known to effect this conversion, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or borane (B79455) complexes like ammonia (B1221849) borane. organic-chemistry.org For instance, ammonia borane has been shown to reduce a wide range of nitriles to their corresponding primary amines in good yields. organic-chemistry.org Applying such a method to this compound would yield (3-amino-6-chloropyridazin-4-yl)methanamine, introducing a new basic and nucleophilic center into the molecule.
Cyclization: The juxtaposition of the amino and carbonitrile groups at the C3 and C4 positions, respectively, presents an opportunity for intramolecular cyclization reactions to form fused heterocyclic systems. This arrangement is a common motif in the synthesis of condensed pyrimidines, known as pyrimido[4,5-d]pyridazines. While specific examples starting from this compound are not documented, similar 2-aminobenzonitriles or related amino-cyano heterocycles are well-known precursors for such annulation reactions, often by treatment with reagents like formic acid, formamide, or isothiocyanates to construct a new pyrimidine (B1678525) ring.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 3-Amino-6-chloropyridazine-4-carbonitrile would be expected to show distinct signals corresponding to the protons in the molecule. The chemical shifts (δ) of these signals would be influenced by the electronic effects of the amino, chloro, and cyano groups, as well as the pyridazine (B1198779) ring. The integration of the peaks would correspond to the number of protons, and coupling patterns could reveal information about the connectivity of the atoms.
Fictional Representative ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, nitrile) and its local electronic environment.
Fictional Representative ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
|---|
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected vibrations would include N-H stretching from the amino group, C≡N stretching from the nitrile group, C-Cl stretching, and various vibrations associated with the pyridazine ring.
Fictional Representative FT-IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would help to confirm the presence of the various functional groups and provide further insight into the molecular structure.
Fictional Representative Raman Data Table
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as isotopic peaks due to the presence of chlorine.
Fictional Representative Mass Spectrometry Data Table
| m/z | Relative Intensity (%) | Assignment |
|---|
High-Resolution Mass Spectrometry (HRMS)
No published data is available for this compound.
X-ray Crystallography and Crystal Structure Analysis
No published data is available for this compound.
Elucidation of Molecular Conformation and Stereochemistry
No published data is available for this compound.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
No published data is available for this compound.
Based on the conducted searches, there is no specific published computational or theoretical research available for the compound "this compound" that aligns with the detailed outline provided. Studies focusing on Density Functional Theory (DFT) calculations, Ab Initio Quantum Chemistry Methods, or Continuum Solvation Models for this particular molecule could not be located.
Therefore, it is not possible to provide the requested detailed analysis, including data on electronic structure, theoretical spectroscopic parameters, reaction mechanisms, thermochemical properties, or solvation models specifically for "this compound".
General information on the methodologies mentioned in the outline is available, but applying them to the specified compound would require original research data that is not present in the available resources.
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations
No specific studies detailing molecular modeling or molecular dynamics simulations for 3-Amino-6-chloropyridazine-4-carbonitrile were identified in the available literature. Such studies would typically investigate the compound's conformational flexibility, stability, and interactions with solvent molecules over time, providing insights into its dynamic behavior at the atomic level.
Structure-Activity Relationship (SAR) and Theoretical Pharmacokinetics Studies
Detailed Structure-Activity Relationship (SAR) analyses or theoretical pharmacokinetic (e.g., ADME/T) predictions specifically for this compound are not available in the public domain. SAR studies are crucial for understanding how the chemical structure of the molecule relates to its biological activity, guiding the design of more potent and selective derivatives.
Prediction of pKa Values and Acid-Base Properties
Specific computational predictions or experimental determinations of the pKa values for this compound could not be located. The pKa value is a critical parameter that influences a molecule's ionization state at different pH levels, which in turn affects its solubility, permeability, and interaction with biological targets.
Computational Analysis of Ligand-Target Interactions (e.g., Enzyme Binding Modes)
There is no available research on the computational analysis of ligand-target interactions, such as docking studies or simulations of its binding modes with specific enzymes or receptors. These investigations are fundamental to elucidating the mechanism of action for biologically active compounds.
Applications in Chemical Research and Advanced Synthesis
Strategic Role as a Synthetic Intermediate and Versatile Building Block
3-Amino-6-chloropyridazine-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a crucial starting material in organic synthesis. Its structure incorporates three distinct reactive sites: a nucleophilic amino group, an electrophilic carbon atom bearing a chlorine substituent, and a nitrile group. This trifunctional nature allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups enables sequential or one-pot reactions to construct diverse molecular architectures, particularly fused heterocyclic systems.
Precursor to Structurally Diverse Heterocyclic Systems
The arrangement of the amino and nitrile groups on the pyridazine (B1198779) ring makes this compound an ideal precursor for the synthesis of fused nitrogen-containing heterocycles. This ortho-amino-nitrile moiety is a classical synthon for constructing fused pyrimidine (B1678525) rings through condensation reactions with various carbon-based electrophiles. For instance, these functionalities can be utilized to synthesize pyrido[2,3-d]pyridazine (B3350097) derivatives, which are of significant interest in medicinal chemistry. nih.govscirp.org The cyclocondensation of 2-pyridone substrates with reagents like hydrazine (B178648) monohydrate can lead to the formation of pyrido[2,3-d]pyridazine-2,8-diones. nih.gov
Furthermore, the amino group can be transformed into a hydrazine, which can then react intramolecularly with the nitrile group to form a fused pyrazole (B372694) ring, leading to the formation of pyrazolo[3,4-d]pyridazine systems. ekb.egekb.egsemanticscholar.org These bicyclic structures are themselves important scaffolds for further functionalization in drug discovery programs. nih.govnih.gov The chlorine atom at the 6-position provides an additional site for modification, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. researchgate.net This capability further expands the structural diversity of the heterocyclic systems that can be accessed from this single precursor.
Scaffold for the Construction of Novel Pyridazine-Containing Molecules
Beyond serving as a precursor for fused systems, this compound functions as a core scaffold upon which new molecular entities are built. mdpi.com In these applications, the pyridazine ring is retained as the central structural element of the final product. Chemists utilize the reactive handles of the molecule to attach various pharmacophores and functional groups, thereby creating libraries of novel pyridazine-containing compounds. nih.gov
For example, the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a series of 6-substituted derivatives. The amino group can be acylated, alkylated, or used as a handle to link other molecular fragments. This approach has been used to develop novel pyridazinone-based inhibitors of fatty acid binding protein 4 (FABP4), where the pyridazinone core serves as the primary scaffold. semanticscholar.orgnih.govmdpi.com The ability to systematically modify the substituents at defined positions on the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity in structure-activity relationship (SAR) studies. nih.gov
Potential in Medicinal Chemistry Research and Drug Discovery
Pyridazine and its fused derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. scielo.org.za The this compound scaffold provides a valuable starting point for the design and synthesis of new therapeutic agents. Its derivatives have been explored for various pharmacological applications, leveraging the unique electronic properties and hydrogen bonding capabilities of the pyridazine ring system.
Design and Synthesis of Novel Bioactive Derivatives
The primary application of this compound in medicinal chemistry is as a template for the generation of novel bioactive molecules. Researchers design derivatives by modifying its functional groups to target specific biological pathways or receptors. For example, it serves as a key intermediate for creating libraries of fused heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are known to interact with various enzymes and receptors. scirp.orgsemanticscholar.org
The synthesis of these derivatives often involves multi-step reaction sequences. Pyrido[2,3-d]pyrimidine derivatives, for instance, have been synthesized through one-pot, three-component reactions involving aminouracil, malononitrile (B47326), and aromatic aldehydes. scirp.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized from 5-aminopyrazole precursors, which can be conceptually derived from ortho-amino-nitrile systems. semanticscholar.orgnih.gov These synthetic efforts have led to the discovery of compounds with potent cytotoxic and enzyme-inhibiting properties. nih.govnih.gov
Exploration of Broad Pharmacological Activities (e.g., Antimicrobial, Enzyme Inhibition)
Derivatives synthesized from the this compound scaffold and related structures have been evaluated for a broad range of pharmacological activities.
Antimicrobial Activity: Nitrogen-containing heterocyclic compounds, including pyridazine derivatives, are well-established for their antimicrobial properties. nih.gov Fused systems derived from this scaffold, such as pyrazolo[3,4-d]pyridazines, have shown encouraging antibacterial efficacy against various bacterial strains. ekb.egekb.eg For example, certain 4-amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile derivatives have demonstrated strong bactericidal and fungicidal activity against Staphylococcus aureus and Aspergillus niger, respectively. mdpi.com The data below summarizes the antimicrobial activity of some representative pyridazine derivatives.
| Compound Class | Test Organism | Activity |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Staphylococcus aureus | Moderate Efficacy |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Bacillus subtilis | Encouraging Efficacy |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Escherichia coli | Moderate Efficacy |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Pseudomonas aeruginosa | Encouraging Efficacy |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Candida albicans | Moderate Efficacy |
| Data derived from studies on related heterocyclic systems. ekb.egekb.eg |
Enzyme Inhibition: The pyridazine scaffold is a key component in many enzyme inhibitors. Fused derivatives like pyrido[2,3-d]pyridazines and pyrazolo[3,4-d]pyrimidines have been extensively investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov These compounds have shown inhibitory activity against cyclin-dependent kinases (CDKs), epidermal growth factor receptor tyrosine kinase (EGFR-TK), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov For example, certain pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory agents. nih.govrsc.org Additionally, related pyrimidine derivatives have been studied as inhibitors of glutathione (B108866) reductase, an important target in cancer and malaria treatment. juniperpublishers.com
Emerging Applications in Materials Science
While the primary focus of research on this compound has been in synthetic and medicinal chemistry, its inherent structural and electronic properties suggest potential for applications in materials science. This remains an emerging and less explored field for this specific compound.
The extended π-conjugated system of the pyridazine ring, particularly when functionalized with donor (amino) and acceptor (nitrile) groups, can impart interesting photophysical properties. A patent related to the synthesis of the parent compound, 3-amino-6-chloropyridazine (B20888), notes that it can be applicable in dye production, indicating the potential for related structures to function as chromophores. google.com Molecules with such characteristics are candidates for use in the development of organic dyes, pigments, and functional materials for optics and electronics. The nitrogen atoms in the pyridazine ring can also act as ligands, capable of coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs), although specific research into this application for this compound is not widely reported.
Development of Novel Polymeric Materials through Polymerization Processes
The synthesis of polymers incorporating heterocyclic rings like pyridazine is an area of growing interest due to the unique properties these units can impart to the resulting materials. Pyridazine derivatives are explored in polymer chemistry to create materials with enhanced thermal stability, specific electronic properties, and tailored reactivity. taylorfrancis.com
While specific research on the direct polymerization of this compound is not extensively documented, its structural features suggest potential pathways for incorporation into polymeric structures. The presence of the amino group (NH2) and the nitrile group (C≡N) offers reactive sites for polymerization reactions. For instance, the amino group can participate in step-growth polymerization to form polyamides or polyimides.
Research into related heterocyclic systems, such as pyrazine-containing diacids, has led to the successful synthesis of biobased polyesters through melt transesterification and polycondensation. acs.org This demonstrates the feasibility of incorporating six-membered nitrogen-containing heterocycles into polymer backbones to create novel materials. A book by Péter Tétényi, "Polymers and Pyridazines," discusses strategies for the polymer-supported synthesis of pyridazine derivatives, highlighting a breakthrough in solid-phase heterocyclic chemistry that allows for higher reaction rates and more stable attachments. taylorfrancis.com
Table 1: Potential Polymerization Reactions Involving this compound
| Reactive Group | Potential Polymerization Type | Resulting Polymer Class (Hypothetical) |
| Amino (-NH2) | Step-growth polymerization with dicarboxylic acids | Polyamide |
| Amino (-NH2) | Step-growth polymerization with dianhydrides | Polyimide |
| Nitrile (-CN) | Cyclotrimerization | Triazine-containing network polymer |
This table is based on the general reactivity of the functional groups present in the molecule.
Exploration of Opto-Electronic Properties in Pyridazine-Based Systems
Pyridazine derivatives are investigated for their unique electronic and optical properties, which are influenced by the electron-deficient nature of the pyridazine ring. nih.gov The inherent polarity and hydrogen-bonding capabilities of the pyridazine heterocycle are valuable attributes in the design of functional materials. nih.gov These properties make pyridazine-based systems candidates for applications in opto-electronics, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net
Studies on pyridazine derivatives have explored their second-order nonlinear optical properties. researchgate.net For instance, research on thienylpyridazine derivatives functionalized with a cyano-phenyl moiety showed potential for second harmonic generation (SHG). researchgate.net The electronic properties of pyridazine-3-carbonitrile (B1590183) derivatives have also been evaluated through computational and analytical methods, providing insights into their electrophilicity. nih.gov This is crucial for understanding their reactivity and potential interactions in electronic systems. nih.gov
The specific opto-electronic properties of this compound are not detailed in the available literature. However, the combination of an electron-donating amino group and electron-withdrawing nitrile and chloro groups on the pyridazine core suggests the potential for interesting intramolecular charge transfer characteristics, which are desirable for opto-electronic applications. Bipolar host materials comprising carbazole (B46965) and pyridine (B92270) units have been developed for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, demonstrating the utility of nitrogen-containing heterocycles in this field. researchgate.net
Contributions to Agrochemical Research (e.g., Herbicides, Fungicides, Insecticides)
The pyridazine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized as herbicides, fungicides, and insecticides. bibliomed.orgresearchgate.net The versatility of the pyridazine ring allows for structural modifications that lead to compounds with a wide range of biological activities. 3-Amino-6-chloropyridazine serves as a key building block in the synthesis of these agrochemicals. chemimpex.com
Herbicides: Pyridazine derivatives have been extensively studied for their herbicidal properties. amanote.com For example, 4-(3-Trifluoromethylphenyl)pyridazine represents a class of compounds with bleaching and herbicidal activities. nih.gov Research has shown that substitutions at the 3-position of the pyridazine ring are crucial for high herbicidal activity. nih.gov
Fungicides: The development of fungicides based on nitrogen-containing heterocycles is a major area of agrochemical research. While direct fungicidal data for this compound is limited, related pyrimidine derivatives have shown significant antifungal activity against various plant pathogens like Botrytis cinerea. mdpi.com The structural similarity between pyridazine and pyrimidine suggests that pyridazine-based compounds could also exhibit potent fungicidal effects. Studies on other pyridine-3-carbonitrile (B1148548) derivatives have also demonstrated antifungal and antibacterial properties. nih.gov
Insecticides: Pyridazine derivatives have shown notable insecticidal activity. bibliomed.org Optimization studies on compounds initially designed as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties against species like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.gov This highlights the potential of the pyridazine core in developing new classes of insecticides. nih.gov Further research into pyridazine-based compounds has explored their efficacy against various insect pests. bibliomed.orgmdpi.com
Table 2: Examples of Agrochemical Activity in Pyridazine Derivatives
| Agrochemical Class | Target Pest/Weed Example | Reference Compound Class |
| Herbicide | Spirodela polyrrhiza (duckweed) | 3-(phenoxy)-4-(3-trifluoromethylphenyl)pyridazine |
| Insecticide (Aphicide) | Myzus persicae (Green Peach Aphid) | [6-(3-pyridyl)pyridazin-3-yl]amides |
| Insecticide | Musca domestica (Housefly) | Various substituted pyridazines |
Utility in Dye and Pigment Manufacturing
The synthesis of azo dyes is a cornerstone of the dye and pigment industry. This process typically involves the diazotization of a primary aromatic or heteroaromatic amine, followed by a coupling reaction with an electron-rich substrate. unb.canih.gov The amino group on this compound makes it a suitable precursor for the synthesis of novel azo dyes. A patent for the synthesis of 3-amino-6-chloropyridazine mentions its potential application in dye production. google.com
The general procedure for creating an azo dye from an amine involves two main steps:
Diazotization: The primary amino group (-NH2) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0–5 °C) to form a diazonium salt. unb.camdpi.com
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich species like a phenol (B47542), an aniline (B41778) derivative, or an active methylene (B1212753) compound. mdpi.comnih.gov
The chromophoric azo group (-N=N-) that is formed connects the pyridazine ring to the coupling component, creating a conjugated system responsible for the color of the dye. By varying the coupling component, a wide range of colors and properties can be achieved. Disperse dyes, used for coloring synthetic fibers like polyester, are often based on azo chemistry. mdpi.commdpi.comsapub.org The synthesis of azo disperse dyes from heterocyclic amines, such as those derived from 4-aminoantipyrine, demonstrates a similar synthetic strategy. sapub.org The incorporation of the pyridazine-4-carbonitrile (B1316004) moiety could lead to dyes with specific shades and improved fastness properties on synthetic fabrics. nih.gov
Q & A
Q. What synthetic methodologies are reported for 3-Amino-6-chloropyridazine-4-carbonitrile?
The synthesis of this compound typically involves cyclocondensation or heterocyclization reactions. For example, beta-amino-alpha,gamma-dicyanocrotononitrile can react with diazonium salts or hydrazines under reflux conditions to form pyridazine derivatives, with the chloro group introduced via nucleophilic substitution or precursor modification . Similar pyridazine syntheses employ acetyl chloride in the presence of pyridine as a base, suggesting adaptable protocols for nitrile group retention and regioselective chlorination .
Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation?
X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated in studies of structurally analogous chloropyridazine derivatives . Complementary techniques include:
- NMR spectroscopy : 1H/13C NMR to assign substituent positions (e.g., distinguishing C-4 nitrile vs. C-6 chloro).
- FT-IR : Identification of nitrile stretching vibrations (~2200 cm⁻¹) and amino N–H bonds (~3300 cm⁻¹).
- HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .
Q. What are the key reactivity patterns of the nitrile and chloro groups in this compound?
The 4-carbonitrile group is susceptible to nucleophilic addition (e.g., hydrazine to form amidrazones) or hydrolysis to carboxylic acids under acidic conditions. The 6-chloro position undergoes substitution with amines or thiols, as observed in studies of 6-chloropyridazine-3-carbonitrile derivatives . Steric and electronic effects from the amino group at C-3 may modulate reactivity, requiring kinetic studies to optimize conditions .
Advanced Research Questions
Q. How do solvent and catalyst choices influence regioselectivity in functionalizing this compound?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at C-6, while protic solvents (e.g., ethanol) may promote nitrile hydrolysis.
- Catalysts : Pd/XPhos catalysts enable Suzuki-Miyaura coupling at the nitrile-adjacent C-4 position, as shown in analogous pyridine-carbonitrile systems . Contrastingly, CuI/1,10-phenanthroline facilitates Ullman-type aryl amination at C-6 .
- Regioselectivity mapping : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electron-deficient sites, guiding catalyst selection .
Q. What analytical approaches reconcile discrepancies in reported reaction kinetics of amino-chloropyridazine derivatives?
Conflicting kinetic data (e.g., hydrolysis rates) can be resolved via:
- Stopped-flow UV-Vis spectroscopy : To capture transient intermediates and pH-dependent pathways.
- Isotopic labeling : 15N or 13C labeling tracks mechanistic pathways (e.g., nucleophilic vs. electrophilic attack).
- Computational modeling : Transition-state analysis using Gaussian or ORCA software identifies rate-determining steps, as applied to similar nitrile-containing heterocycles .
Q. What strategies mitigate side reactions during multi-step derivatization?
- Protection/deprotection : Temporarily protect the amino group with Boc or Fmoc to prevent undesired cyclization during nitrile functionalization .
- Temperature control : Lower temperatures (–20°C to 0°C) suppress polymerization during nitrile hydrolysis, as validated in studies of 3-Amino-4-pyrazolecarbonitrile .
- Additive screening : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic substitution reactions .
Q. How can computational models predict the electronic effects of substituents on the pyridazine core?
- DFT calculations : At the B3LYP/6-311+G(d,p) level, map frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the nitrile group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
- Mulliken charges : Quantify charge distribution to prioritize substitution sites (e.g., C-6 chloro vs. C-4 nitrile) .
- Molecular docking : Predict binding affinities for biological targets, leveraging crystallographic data from related pyridazine-protein complexes .
Methodological Tables
Table 1. Comparison of Synthetic Routes for this compound Derivatives
Table 2. Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
